REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:6]=[CH:7][C:8]=1[CH:9]=[O:10].CC(C)=[O:19]>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:6]=[CH:7][C:8]=1[C:9]([OH:19])=[O:10]
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Name
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|
Quantity
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0.32 g
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Type
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reactant
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Smiles
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COC=1C=C(C=CC1C=O)C1=CC=CC=C1
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Name
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|
Quantity
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10 mL
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Type
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reactant
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Smiles
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CC(=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Acetone was removed completely
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Type
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ADDITION
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Details
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the resulting residue was diluted with water
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
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WASH
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Details
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The combined organic layers were washed with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulphate
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Type
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CONCENTRATION
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Details
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concentrated
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Name
|
|
Type
|
product
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Smiles
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COC=1C=C(C=CC1C(=O)O)C1=CC=CC=C1
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.25 g | |
YIELD: PERCENTYIELD | 73.5% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |